molecular formula C11H14N2 B14683034 1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-pyrazole CAS No. 32829-26-8

1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-pyrazole

Katalognummer: B14683034
CAS-Nummer: 32829-26-8
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: ZSUAIQOZDCYBSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2 and three carbon atoms. This specific compound is characterized by the presence of two methyl groups and a phenyl group, making it a substituted pyrazole derivative.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require specific catalysts and conditions to achieve high yields and selectivity.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale batch or continuous processes. The use of microwave-assisted reactions and green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, can enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Wirkmechanismus

The mechanism of action of 1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-pyrazole include other substituted pyrazoles such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups provides unique steric and electronic properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

32829-26-8

Molekularformel

C11H14N2

Molekulargewicht

174.24 g/mol

IUPAC-Name

1,2-dimethyl-3-phenyl-3H-pyrazole

InChI

InChI=1S/C11H14N2/c1-12-9-8-11(13(12)2)10-6-4-3-5-7-10/h3-9,11H,1-2H3

InChI-Schlüssel

ZSUAIQOZDCYBSY-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC(N1C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.